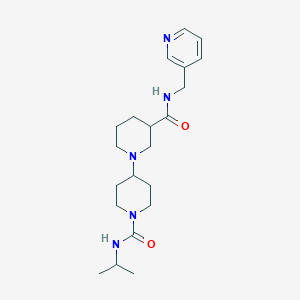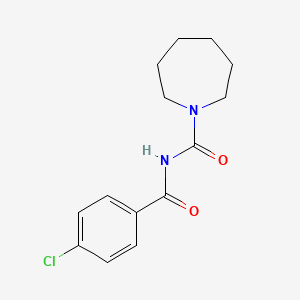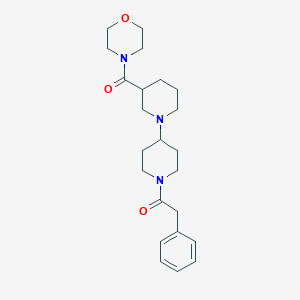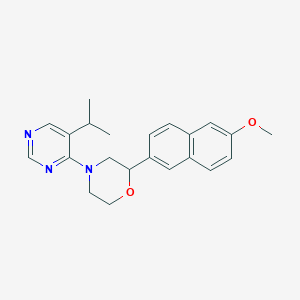![molecular formula C20H25N5O B5298444 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B5298444.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative and is also known as ABT-702. It has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the metabolism of adenosine. Adenosine kinase catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects. It can increase the levels of adenosine in the body, leading to vasodilation, anti-inflammatory effects, and immunomodulatory effects. ABT-702 has also been shown to have anticonvulsant effects and can protect against ischemic brain injury. Additionally, ABT-702 has been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ABT-702 in lab experiments is its specificity for adenosine kinase. It can selectively inhibit adenosine kinase without affecting other enzymes involved in adenosine metabolism. However, one of the limitations of using ABT-702 is its potential toxicity. It can cause liver damage and other adverse effects at high doses.
Direcciones Futuras
There are several future directions for the research on ABT-702. One of the directions is to explore its potential applications in the treatment of various diseases, including cancer, epilepsy, and ischemic brain injury. Another direction is to develop more potent and selective inhibitors of adenosine kinase. Additionally, the safety and toxicity of ABT-702 need to be further studied to determine its potential for clinical use.
Conclusion:
In conclusion, ABT-702 is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in biomedical research. It can selectively inhibit adenosine kinase, leading to various biochemical and physiological effects. ABT-702 has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, ABT-702 has the potential to be a valuable tool in biomedical research and may have applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of ABT-702 involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(1H-imidazol-1-yl)butylamine in the presence of benzoyl chloride. The reaction yields 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
ABT-702 has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the enzyme adenosine kinase, which is involved in the metabolism of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
Propiedades
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-imidazol-1-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-17(3)25(23-15)13-18-4-6-19(7-5-18)20(26)22-9-8-16(2)24-11-10-21-14-24/h4-7,10-12,14,16H,8-9,13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCCYLSAROCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NCCC(C)N3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
amine dihydrochloride](/img/structure/B5298396.png)

![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)


![1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)